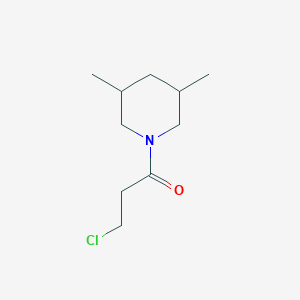

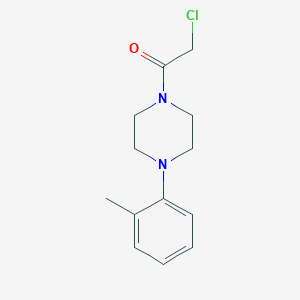

2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone

Overview

Description

2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone, or 2-CPE for short, is a chlorinated piperidine derivative that has been used as a research chemical in various scientific experiments. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. In particular, 2-CPE has been used as a research tool to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, it has been used in the synthesis of various compounds and in the development of new drugs.

Scientific Research Applications

Biotransformation in Drug Synthesis

The compound 2-chloro-1-(4-o-tolylpiperazin-1-yl)ethanone has been studied in the context of biotransformation. For instance, a study by Miao et al. (2019) explored the use of a new Acinetobacter sp. strain for the biotransformation of a related compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone. This process was effective for the enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent. This showcases the potential of biocatalysis in creating high-purity pharmaceutical intermediates (Miao et al., 2019).

Novel Antimicrobial Agent Synthesis

Zaidi et al. (2021) conducted research on synthesizing novel derivatives related to 2-chloro-1-(4-o-tolylpiperazin-1-yl)ethanone, specifically focusing on 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones. These compounds demonstrated potential as antimicrobial agents, suggesting that modifications of the core structure of 2-chloro-1-(4-o-tolylpiperazin-1-yl)ethanone could lead to the development of new treatments for infections (Zaidi et al., 2021).

Synthesis of Chiral Intermediates for Agriculture

A study by Ji et al. (2017) focused on synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, using a related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone. This synthesis is crucial for the production of prothioconazole, an agricultural fungicide. This research highlights the role of chloro-ethanone derivatives in the synthesis of essential agricultural chemicals (Ji et al., 2017).

Synthesis of Anti-inflammatory Agents

Rehman et al. (2022) explored the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives from 2-chloro-1-(indoline-1-yl) ethanone, a related compound. This study aimed at producing new anti-inflammatory agents, indicating the importance of such chloro-ethanone derivatives in developing treatments for inflammation-related conditions (Rehman et al., 2022).

properties

IUPAC Name |

2-chloro-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c1-11-4-2-3-5-12(11)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVPIBOBZYTYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406296 | |

| Record name | Piperazine, 1-(chloroacetyl)-4-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone | |

CAS RN |

60121-79-1 | |

| Record name | 2-Chloro-1-[4-(2-methylphenyl)-1-piperazinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60121-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(chloroacetyl)-4-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)

![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)